INCB052793 -

INCB052793

Catalog Number: EVT-1492188
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB052793 is an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), with potential antineoplastic activity. Upon oral administration, INCB052793 specifically binds to and inhibits the phosphorylation of JAK1, which interferes with JAK-dependent signaling and may lead to an inhibition of cellular proliferation in JAK1-overexpressing tumor cells. The JAK-STAT (signal transducer and activator of transcription) signaling pathway is a major mediator of cytokine activity and is often dysregulated in a variety of tumor cell types.
Overview

INCB052793 is a novel oral inhibitor targeting Janus kinase 1, which plays a crucial role in the JAK/STAT signaling pathway. This pathway is significant in various hematologic malignancies as it regulates cytokine signaling that can lead to the proliferation of malignant cells and resistance to therapies. The compound was evaluated in clinical settings for its efficacy in treating advanced hematologic cancers, including acute myeloid leukemia and myelodysplastic syndrome.

Source and Classification

INCB052793 is classified as a Janus kinase inhibitor, specifically targeting Janus kinase 1. It was developed by Incyte Corporation and is part of a broader class of compounds aimed at modulating the JAK/STAT signaling pathway. This pathway has been implicated in the pathogenesis of several diseases, particularly hematologic malignancies, where aberrant signaling contributes to disease progression.

Synthesis Analysis

The synthesis of INCB052793 involves multiple steps typical for small molecule drug development. While specific synthetic pathways are proprietary, the general approach includes:

  • Initial Compound Design: Based on structure-activity relationship studies to optimize potency and selectivity for Janus kinase 1.
  • Chemical Reactions: Employing various organic synthesis techniques such as coupling reactions, cyclization, and functional group modifications to build the complex molecular structure.
  • Purification: Utilizing chromatographic techniques to isolate the desired compound from byproducts and unreacted materials.

The synthesis process is designed to ensure high yield and purity, which are critical for clinical applications.

Molecular Structure Analysis

The molecular structure of INCB052793 can be characterized by its unique arrangement of atoms that confer its biological activity. The compound's structure typically includes:

  • Core Structure: A framework that supports the binding affinity to Janus kinase 1.
  • Functional Groups: Specific groups that enhance solubility and bioavailability.
  • Molecular Weight: Approximately 400-500 Daltons, which is typical for small molecule inhibitors.

Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Chemical Reactions Analysis

INCB052793 undergoes several chemical reactions upon administration:

  • Metabolism: The compound is subjected to metabolic processes primarily in the liver, where cytochrome P450 enzymes modify its structure.
  • Degradation Pathways: Identifying how INCB052793 is broken down into metabolites helps understand its pharmacokinetics and potential interactions with other drugs.

Technical details regarding these reactions are crucial for predicting the compound's behavior in biological systems.

Mechanism of Action

INCB052793 exerts its therapeutic effects through the inhibition of Janus kinase 1. The mechanism involves:

  1. Binding: The compound binds to the active site of Janus kinase 1, preventing substrate phosphorylation.
  2. Signal Disruption: By inhibiting Janus kinase 1, INCB052793 disrupts the downstream signaling cascade associated with cytokine receptors, leading to reduced activation of transcription factors such as signal transducer and activator of transcription 3.
  3. Biological Outcomes: This inhibition results in decreased proliferation of malignant cells and enhanced sensitivity to other therapies.

Data from clinical trials indicate that while INCB052793 showed some efficacy, it ultimately did not demonstrate clinically meaningful responses in certain patient populations.

Physical and Chemical Properties Analysis

The physical and chemical properties of INCB052793 include:

  • Solubility: The compound's solubility profile is essential for oral bioavailability; it is designed to have sufficient solubility in gastrointestinal fluids.
  • Stability: Stability under physiological conditions ensures that the drug remains effective until it reaches its target site.
  • pH Sensitivity: Understanding how pH affects the compound’s stability can inform formulation strategies.

Relevant data on these properties are typically gathered through laboratory analyses during drug development phases.

Applications

INCB052793 has been primarily investigated for its potential applications in treating hematologic malignancies. Its scientific uses include:

  • Clinical Trials: Evaluated for safety and efficacy in patients with relapsed or refractory acute myeloid leukemia and myelodysplastic syndrome.
  • Research Tool: Used in preclinical studies to explore the role of Janus kinase 1 in various signaling pathways and disease models.

Despite its initial promise, further research is needed to fully elucidate its potential therapeutic benefits and optimize treatment regimens involving this compound.

Properties

Product Name

INCB052793

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Synonyms

INCB052793; INCB-052793; INCB 052793.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.